molecular formula C23H30BNO4 B13042291 Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

Cat. No.: B13042291
M. Wt: 395.3 g/mol
InChI Key: VPQHYURTSTXVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a boronate ester-containing carbamate derivative. Its structure features a benzyl carbamate group linked to a propan-2-yl moiety substituted with a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group. This compound is of interest in medicinal chemistry and organic synthesis due to the versatility of the boronate ester in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and the carbamate group’s role as a protective or functional moiety .

Key structural attributes:

  • Boronate ester: Enhances stability and reactivity in cross-coupling reactions.
  • Propan-2-yl linker: Provides steric and electronic modulation.

Properties

Molecular Formula

C23H30BNO4

Molecular Weight

395.3 g/mol

IUPAC Name

benzyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate

InChI

InChI=1S/C23H30BNO4/c1-21(2,25-20(26)27-16-17-11-8-7-9-12-17)18-13-10-14-19(15-18)24-28-22(3,4)23(5,6)29-24/h7-15H,16H2,1-6H3,(H,25,26)

InChI Key

VPQHYURTSTXVOK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with a boronate ester derivative. The reaction conditions often require the presence of a palladium catalyst and a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring a catalyst .

Major Products

The major products formed from these reactions include boronic acids, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate exerts its effects involves the interaction of the boronate ester group with specific molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form reversible covalent bonds with hydroxyl groups is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Similar compounds differ in substituents on the phenyl ring, linker groups, or carbamate modifications. Below is a comparative analysis:

Compound (CAS No.) Key Structural Features Molecular Weight Notable Properties/Applications Reference
Target Compound (Not explicitly listed in evidence) Benzyl carbamate, propan-2-yl linker, 3-boronate-substituted phenyl ~333–409* Cross-coupling intermediates, medicinal chemistry
(R)-Benzyl (1-phenyl-3-(tetramethyl-dioxaborolan-2-yl)propan-2-yl)carbamate (CAS not specified) Chiral center at propan-2-yl, phenyl substituent at position 3 ~333 Enantioselective synthesis applications
Benzyl N-[4-fluoro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]carbamate (2377610-77-8) Fluorine substituent at phenyl position 4 363.21 Enhanced reactivity in electron-deficient aryl couplings
Benzyl N-butyl-N-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]carbamate (2096994-88-4) Butyl group on carbamate nitrogen, boronate at phenyl position 4 409.30 Increased lipophilicity for membrane permeability
Benzyl N-[3-(tetramethyl-dioxaborolan-2-yl)propyl]carbamate (2377607-42-4) Propyl linker between boronate and carbamate 307.21 Flexibility for protein-ligand interactions

*Molecular weight estimated based on analogs in –17.

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in CAS 2377610-77-8) increase boronate reactivity in Suzuki-Miyaura couplings .
  • Steric Effects : Bulky substituents (e.g., butyl in CAS 2096994-88-4) may hinder coupling efficiency but improve pharmacokinetic properties .
  • Chirality : Enantiomerically pure derivatives (e.g., ) are critical for asymmetric synthesis or targeting chiral biomolecules .

Physicochemical Properties

  • LogP and Solubility : Compounds with alkyl groups (e.g., butyl in CAS 2096994-88-4) exhibit higher logP values, favoring lipid membrane penetration . Fluorinated derivatives (e.g., CAS 2377610-77-8) may display altered solubility due to polarity .
  • Hardness/Softness : The boronate group’s hardness (η ≈ 5–7 eV) influences reactivity, with softer nucleophiles favoring interactions with electron-deficient partners .

Biological Activity

Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its inhibitory effects on cholinesterase enzymes, which are crucial targets in the treatment of neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is C23H30BNO4C_{23}H_{30}BNO_{4} with a molecular weight of approximately 395.31 g/mol. The compound features a benzyl group attached to a carbamate moiety, which enhances its solubility and potential bioactivity.

Inhibition of Cholinesterases

Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play critical roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes can be beneficial in treating conditions such as Alzheimer's disease.

Recent studies have shown that derivatives of benzene-based carbamates exhibit promising AChE and BChE inhibitory activities. For instance, a related study demonstrated that certain carbamates achieved IC50 values (the concentration required to inhibit 50% of enzyme activity) in the range of 32.01 µM for AChE inhibition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Aryl Ring : The presence and position of substituents on the aryl ring significantly affect inhibitory potency. For example, methyl substitutions generally reduce activity compared to phenyl or benzyl groups .
  • Dioxaborolane Moiety : The incorporation of the tetramethyl-1,3,2-dioxaborolan group is believed to enhance lipophilicity and facilitate better interaction with the active site of cholinesterases.

In Vitro Studies

In vitro assessments have been conducted to evaluate the inhibitory profiles of various carbamate derivatives against AChE and BChE:

CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index
Compound 3232.0125.001.28
Compound 2815.0010.001.50
Benzyl CarbamateTBDTBDTBD

These results indicate that certain derivatives exhibit higher selectivity towards BChE over AChE, suggesting potential therapeutic advantages in targeting specific cholinesterase pathways .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and cholinesterase enzymes. The docking simulations reveal that the spatial arrangement of functional groups plays a crucial role in determining binding affinity and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.